molecular formula C21H17F3N2O4S B2464717 N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396871-43-4

N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2464717
CAS RN: 1396871-43-4
M. Wt: 450.43
InChI Key: OZNGKEHJKMSGLU-UHFFFAOYSA-N
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Description

N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H17F3N2O4S and its molecular weight is 450.43. The purity is usually 95%.
BenchChem offers high-quality N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Antibacterial Agents : Compounds with structures similar to the queried molecule, such as derivatives of benzo[d]thiazolyl substituted pyrazol-5-ones, have been designed and synthesized for their promising antibacterial activity against various bacterial strains like Staphylococcus aureus and Bacillus subtilis. These compounds exhibit significant antibacterial activity at non-cytotoxic concentrations, suggesting potential applications in developing new antibacterial drugs (Palkar et al., 2017).

  • Anticancer Evaluation : Novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. Some of these compounds exhibited promising anticancer activity, indicating the potential of similar compounds in cancer research and therapy (Tiwari et al., 2017).

Heterocyclic Compound Synthesis

  • Novel Organic Syntheses : Research has focused on developing new synthetic methods for heterocyclic compounds, which are crucial in pharmaceuticals. For instance, methods for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives have been developed, showcasing the versatility of similar compounds in generating biologically active molecules (Shaabani et al., 2009).

  • Supramolecular Gelators : N-(thiazol-2-yl)benzamide derivatives have been synthesized and studied for their gelation behavior, elucidating the role of methyl functionality and S⋯O interaction in gelation. This research highlights the importance of such compounds in developing new materials with specific physical properties (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O4S/c22-21(23,24)14-4-1-5-17-18(14)25-20(31-17)26(10-13-3-2-8-28-13)19(27)12-6-7-15-16(9-12)30-11-29-15/h1,4-7,9,13H,2-3,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNGKEHJKMSGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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